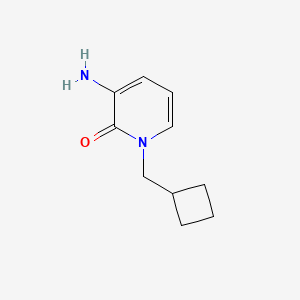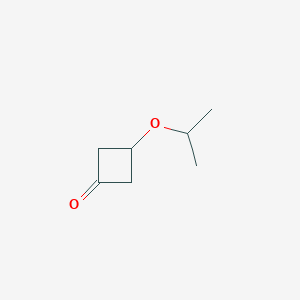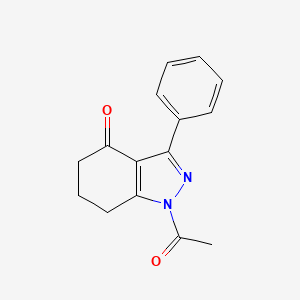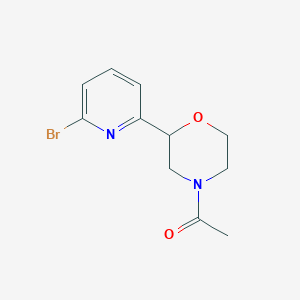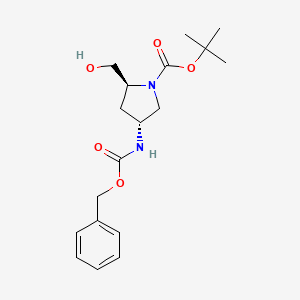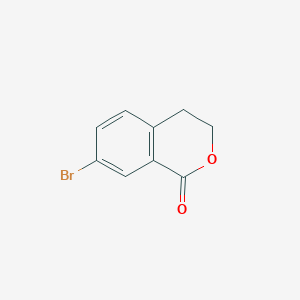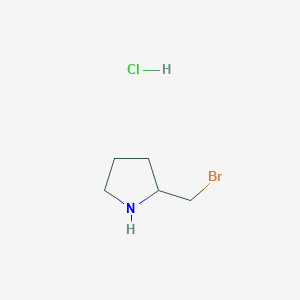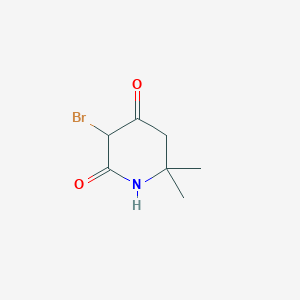
3-Bromo-6,6-dimethyl-piperidine-2,4-dione
Übersicht
Beschreibung
3-Bromo-6,6-dimethyl-piperidine-2,4-dione is a chemical compound with the CAS Number: 1000801-14-8 . It is a powder with a molecular weight of 220.07 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6,6-dimethyl-piperidine-2,4-dione contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
3-Bromo-6,6-dimethyl-piperidine-2,4-dione is a powder with a molecular weight of 220.07 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Enantiomeric Resolution and Simulation Studies
- A study involving a structurally similar compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, explored its enantiomeric resolution on a Chiralpak IA column. This research highlights the potential for using 3-Bromo-6,6-dimethyl-piperidine-2,4-dione in chiral resolution studies and the importance of understanding the chiral recognition mechanisms in such compounds (Ali et al., 2016).
Synthesis of Pyrimidine Annelated Heterocycles
- Research on 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil, a related compound, demonstrates the synthesis of various heterocycles, including a pyrimidine-2,4-dione derivative. This suggests the potential use of 3-Bromo-6,6-dimethyl-piperidine-2,4-dione in synthesizing complex heterocyclic compounds, which are valuable in medicinal chemistry (Majumdar et al., 2001).
Synthesis of Thiazolidin-4-ones and Thiazolin-4-ones
- A study involving the condensation of bromo derivatives with 1,3-thiazolidin-2,4-dione highlights the potential application of 3-Bromo-6,6-dimethyl-piperidine-2,4-dione in synthesizing thiazolidin-4-ones and thiazolin-4-ones, compounds with anticipated biological activity (Kandeel, 2006).
Lactam Analogues of Fentanyl
- Research on the synthesis of lactam analogues of fentanyl, a powerful analgesic, indicates the relevance of 3-Bromo-6,6-dimethyl-piperidine-2,4-dione in pharmaceutical synthesis, particularly in creating novel compounds with potential medicinal value (Mićović et al., 1996).
Crystal Structure Studies
- The crystal structure of a closely related compound, 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, has been studied, suggesting the importance of 3-Bromo-6,6-dimethyl-piperidine-2,4-dione in structural chemistry and crystallography (Rajnikant et al., 2010).
Synthesis of Piperidine-2,4-diones from Homoallylamines
- A method for synthesizing 6-substituted piperidine-2,4-diones from homoallylamines has been developed, indicating the potential utility of 3-Bromo-6,6-dimethyl-piperidine-2,4-dione in organic synthesis and the creation of new pharmacologically relevant compounds (Kuznetsov et al., 2012).
Eigenschaften
IUPAC Name |
3-bromo-6,6-dimethylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)5(8)6(11)9-7/h5H,3H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMKZDGGNTUWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,6-dimethyl-piperidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1376191.png)
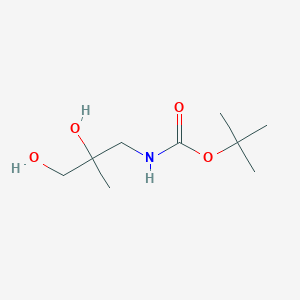
![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)
![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)
